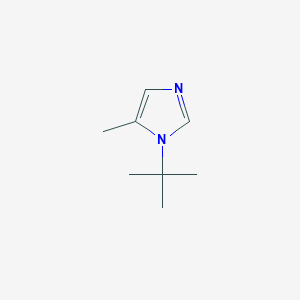

1-tert-Butyl-5-methyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

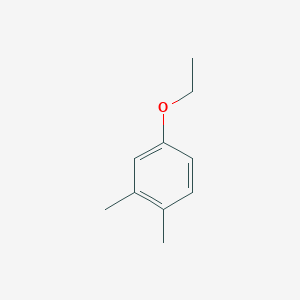

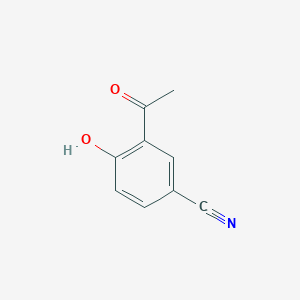

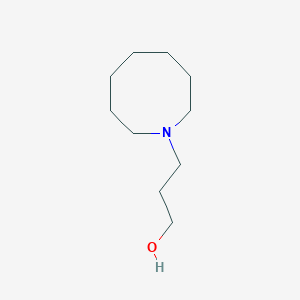

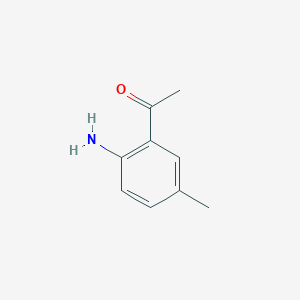

1-tert-Butyl-5-methyl-1H-imidazole is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

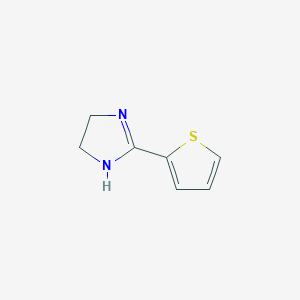

1-Tert-butyl-5-methyl-1H-imidazole serves as a key intermediate in the synthesis of various chemical compounds. For example, it has been utilized in the synthesis of bidentate ionic liquids, which are confirmed through techniques such as IR, 1H NMR, and 13C NMR, showcasing its versatility in chemical synthesis (Yang Yi-fan, 2010).

Chemosensors for Ion Detection

This compound has also found applications in the development of fluorescent chemosensors for the detection of ions like cyanide and mercury. These imidazole-based sensors exhibit selective sensing capabilities towards CN- ions, leading to fluorescence quenching, and are reusable for multiple cycles, demonstrating their potential in environmental and analytical chemistry (G. Emandi, Keith J. Flanagan, M. Senge, 2018).

Antitumor Agents

In the pharmaceutical field, derivatives of this compound have been synthesized as potential antitumor agents. These compounds have undergone screening by the US National Cancer Institute and showed significant activity against various human tumor cell lines, suggesting their potential in cancer therapy (R. Abonía, Edwar Cortés, B. Insuasty, J. Quiroga, M. Nogueras, J. Cobo, 2011).

Material Science and Coordination Chemistry

This compound has been utilized in material science and coordination chemistry as well. For instance, its metalation reactions with different reagents followed by subsequent reactions yield compounds with potential applications in catalysis and material science, emphasizing its role in the development of novel materials and catalysts (S. Sauerbrey, P. K. Majhi, J. Daniels, G. Schnakenburg, G. M. Brändle, Katharina Scherer, R. Streubel, 2011).

Catalysis in Organic Synthesis

Furthermore, this compound derivatives have been explored as catalysts in organic synthesis. For example, they have been used in the alkylation reaction of phenol and tert-butyl alcohol, demonstrating their efficiency and recyclability in catalytic systems. Such applications underscore their significance in enhancing reaction efficiencies and sustainability in chemical processes (De-Long Zhang, Shu Sun, Qi Wu, Yong Xie, Chengcheng Liu, Cong Wang, Keying Zhang, Hongwei Shi, Xin Zhuo, Hongyan Wang, 2022).

Direcciones Futuras

Imidazole and its derivatives have been found to have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, the future directions of “1-tert-Butyl-5-methyl-1H-imidazole” could involve further exploration of its potential applications in medicinal chemistry and drug discovery .

Mecanismo De Acción

Target of Action

1-tert-Butyl-5-methyl-1H-imidazole, also known as 1-TERT-BUTYL-5-METHYLIMIDAZOLE, is a type of imidazole derivative . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . .

Mode of Action

Imidazoles in general are known to interact with various biological targets due to their versatile structure

Biochemical Pathways

Imidazoles are involved in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis

Result of Action

Imidazoles are known to be key components in functional molecules used in various applications .

Análisis Bioquímico

Biochemical Properties

1-tert-Butyl-5-methyl-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to act as a ligand, forming complexes with metal ions, which can influence enzyme activity. For instance, it can coordinate with transition metals, affecting the catalytic properties of metalloenzymes. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, potentially altering protein conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. This modulation can result in altered gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it may act as an inhibitor of certain proteases by forming a stable complex with the enzyme, thereby preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under physiological conditions, but it can undergo degradation over time, especially in the presence of reactive oxygen species. Long-term exposure to this compound has been associated with changes in cellular homeostasis, including alterations in redox balance and mitochondrial function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At high doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components. The compound can also influence metabolite levels by modulating the activity of key metabolic enzymes, thereby affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier proteins, and its distribution within tissues is influenced by its affinity for different cellular compartments. The compound may accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. It may be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or targeting signals. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

1-tert-butyl-5-methylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-7-5-9-6-10(7)8(2,3)4/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLWZABXSFEEHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10494118 |

Source

|

| Record name | 1-tert-Butyl-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61278-64-6 |

Source

|

| Record name | 1-tert-Butyl-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)

![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)